Angiotensin II Receptor Antagonism: Class-Level Scaffold Potential vs. Uncharacterized Specific Compound
The imidazolyl-propenoic acid scaffold to which 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid belongs has been patented as a privileged pharmacophore for angiotensin II (AII) receptor antagonism with demonstrated hypotensive and anti-atherosclerotic activity [1]. In the patent class, compounds bearing an imidazole ring with a propenoic acid substituent at the 2-position exhibit AII antagonistic action, with the terminal phenyl ring substitution pattern (e.g., tetrazole) critically modulating potency [1][2]. However, 3-(1-ethyl-1H-imidazol-2-yl)prop-2-enoic acid lacks the biphenyltetrazole moiety required for AT1 receptor binding in this chemotype; no binding data (Kd, IC50) or functional antagonism data exist for this specific compound. The scaffold's potential is class-level inference only and cannot be attributed to the specific molecule without direct experimental validation.
| Evidence Dimension | Angiotensin II receptor antagonism (functional activity in hypertensive models) |
|---|---|
| Target Compound Data | No data available for CAS 1613049-50-5 |
| Comparator Or Baseline | Imidazolyl-propenoic acid derivatives in US Patent 5,294,633 (general formula I) with biphenyltetrazole substitution; demonstrated AII antagonism and blood pressure lowering in vivo |
| Quantified Difference | Not calculable — comparator activity is class-level; target compound lacks requisite pharmacophore elements |
| Conditions | In vivo hypertensive rat models; angiotensin II challenge assays |
Why This Matters
This class-level evidence suggests the imidazole-propenoic acid scaffold is biologically relevant, but procurement for AT1 antagonist applications requires direct data on the specific compound—currently unavailable.
- [1] Justia Patents. (1992). Imidazolyl-propenoic acid derivatives (US Patent 5,294,633). https://patents.justia.com/patent/5294633 View Source
- [2] Justia Patents. (1993). Cyclic-substituted imidazolyl-propenoic acid derivatives (US Patent 5,225,428). https://patents.justia.com/patent/5225428 View Source
